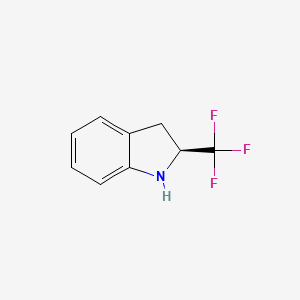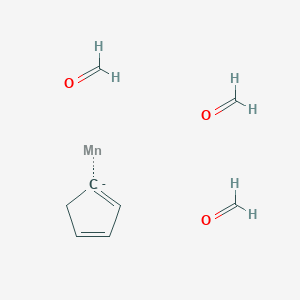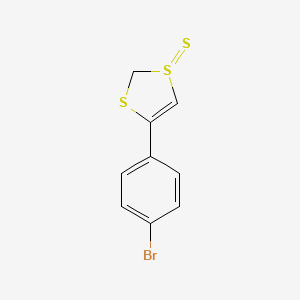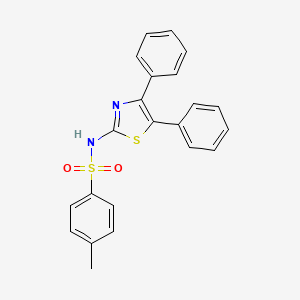
(2S)-2-(Trifluoromethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Trifluoromethyl)indoline is a chiral compound featuring an indoline core substituted with a trifluoromethyl group at the second position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eine gängige Methode ist die radikalische Trifluormethylierung von Indolinderivaten unter Verwendung von Trifluormethylierungsmitteln wie Trifluormethyliodid oder Trifluormethylsulfoniumsalzen unter bestimmten Reaktionsbedingungen .
Industrielle Produktionsverfahren: Die industrielle Produktion von (2S)-2-(Trifluormethyl)indolin kann kontinuierliche Verfahren zur Steigerung der Effizienz und Skalierbarkeit umfassen. Diese Verfahren nutzen häufig die Mikroreaktortechnologie, um eine präzise Steuerung der Reaktionsparameter zu erreichen, was zu höheren Ausbeuten und Reinheiten führt .
Analyse Chemischer Reaktionen
Reaktionstypen: (2S)-2-(Trifluormethyl)indolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxindolen oxidiert werden.
Reduktion: Reduktionsreaktionen können Indolinderivate mit modifizierten funktionellen Gruppen ergeben.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen des Indolinkernes einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Trifluormethyl)indolin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle und fluorierter Verbindungen.
Biologie: Die Verbindung wird zur Untersuchung von Protein-Ligand-Wechselwirkungen und Enzymmmechanismen verwendet.
Medizin: Sie hat das Potenzial als Pharmakophor in der Medikamentenentwicklung, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen.
Industrie: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. erhöhte Stabilität und Hydrophobizität
5. Wirkmechanismus
Der Wirkmechanismus von (2S)-2-(Trifluormethyl)indolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie biologische Pfade effektiv modulieren kann. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und an hydrophoben Wechselwirkungen teilzunehmen, trägt zu ihrer biologischen Aktivität bei .
Ähnliche Verbindungen:
(2S)-2-(Methyl)indolin: Ähnlich in der Struktur, aber ohne die einzigartigen Eigenschaften der Trifluormethylgruppe.
(2S)-2-(Fluormethyl)indolin: Enthält eine Fluormethylgruppe anstelle einer Trifluormethylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
(2S)-2-(Chlormethyl)indolin: Mit einer Chlormethylgruppe substituiert, was zu einem unterschiedlichen chemischen Verhalten führt.
Eindeutigkeit: (2S)-2-(Trifluormethyl)indolin zeichnet sich durch die starke elektronenziehende Wirkung der Trifluormethylgruppe aus, die die Reaktivität, Stabilität und biologische Aktivität der Verbindung maßgeblich beeinflusst. Dies macht sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen .
Wirkmechanismus
The mechanism of action of (2S)-2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(Methyl)indoline: Similar in structure but lacks the trifluoromethyl group’s unique properties.
(2S)-2-(Fluoromethyl)indoline: Contains a fluoromethyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
(2S)-2-(Chloromethyl)indoline: Substituted with a chloromethyl group, leading to distinct chemical behavior.
Uniqueness: (2S)-2-(Trifluoromethyl)indoline stands out due to the trifluoromethyl group’s strong electron-withdrawing effect, which significantly influences the compound’s reactivity, stability, and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
(2S)-2-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI-Schlüssel |
ZBCLMTMXGXNCIR-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](NC2=CC=CC=C21)C(F)(F)F |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)



![2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)
![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)
![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)

![3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12455485.png)

